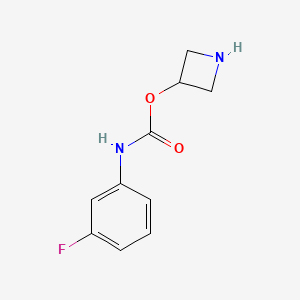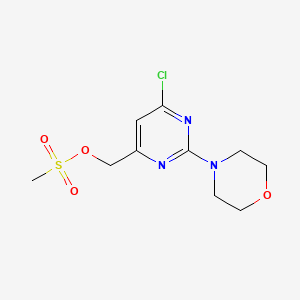
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 2nd position, and a methanesulfonate ester group at the 4th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate typically involves multi-step organic reactions. One common method includes the chlorination of 2-morpholinopyrimidine, followed by the introduction of the methanesulfonate ester group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification step may involve methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with waste management protocols, are integral parts of the industrial process to ensure environmental compliance and cost-effectiveness.
化学反応の分析
Types of Reactions
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The methanesulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products depend on the extent of oxidation, potentially forming sulfoxides or sulfones.
Hydrolysis: The primary product is the corresponding alcohol, along with methanesulfonic acid.
科学的研究の応用
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering the enzyme’s conformation. Pathways involved in its action include signal transduction, metabolic regulation, and cellular proliferation.
類似化合物との比較
Similar Compounds
2-Morpholinopyrimidine: Lacks the chloro and methanesulfonate groups, making it less reactive in certain chemical reactions.
6-Chloropyrimidine: Lacks the morpholine and methanesulfonate groups, affecting its biological activity and solubility.
Methyl Methanesulfonate: A simpler ester without the pyrimidine ring, primarily used as a methylating agent in organic synthesis.
Uniqueness
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the morpholine ring improves its solubility and binding properties. The methanesulfonate ester group facilitates its use in esterification reactions and as a leaving group in nucleophilic substitution.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C10H14ClN3O4S |
|---|---|
分子量 |
307.75 g/mol |
IUPAC名 |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-19(15,16)18-7-8-6-9(11)13-10(12-8)14-2-4-17-5-3-14/h6H,2-5,7H2,1H3 |
InChIキー |
MHLSDOINPQDPDE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=CC(=NC(=N1)N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


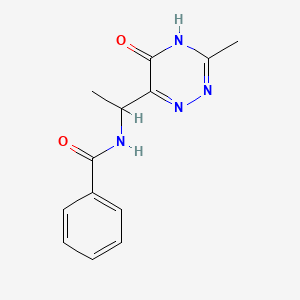

![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
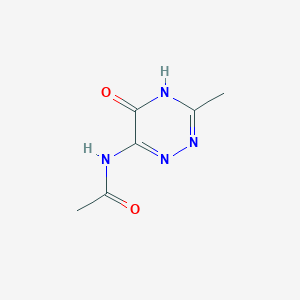

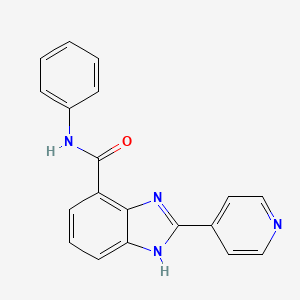
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
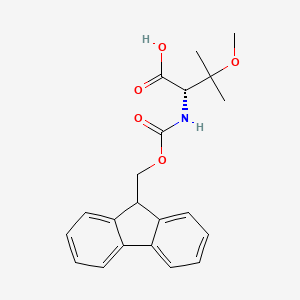
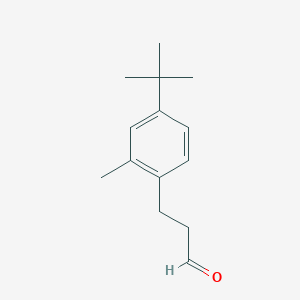
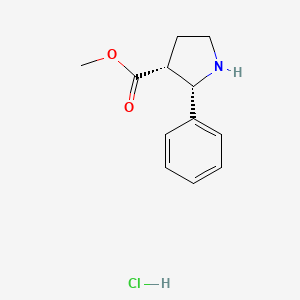
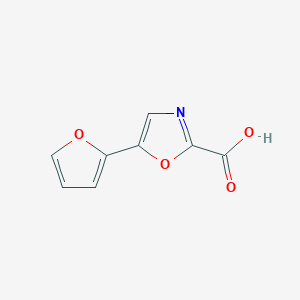
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
